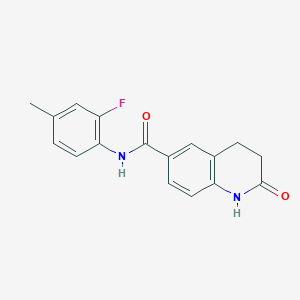
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and biological activities. Quinazolinone has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinazolinone derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. They have also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments include their wide range of biological activities and their potential applications in drug discovery. However, there are also some limitations to using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments, including their potential toxicity and the need for further studies to fully understand their mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives. One possible direction is the development of new 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved biological activities and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives to better understand their biological effects. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives could be further studied for their potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Overall, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is a promising compound that has the potential to lead to the development of new drugs with significant therapeutic benefits.
Synthesemethoden
The synthesis of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Bischler-Napieralski reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Friedlander synthesis involves the reaction of an ortho-aminoaryl ketone with an aldehyde or ketone to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee.
Wissenschaftliche Forschungsanwendungen
Quinazolinone has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects. Quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. They have also been shown to inhibit the replication of viruses, such as HIV, hepatitis B, and influenza. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
Eigenschaften
IUPAC Name |
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-6-2-3-7-14(13)18-16(19-17)12-9-11-5-1-4-8-15(11)21-10-12/h1-9,16,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWMNSMIOCRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)

![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)


